![molecular formula C14H19N5O2S B2807476 (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1208707-36-1](/img/structure/B2807476.png)
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
The compound contains several functional groups including an isopropyl group, a piperidine ring, an oxadiazole ring, and a thiadiazole ring. These functional groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole and thiadiazole rings, possibly through cyclization reactions. The isopropyl group and the piperidine ring could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of the oxadiazole and thiadiazole rings could potentially result in a planar structure, while the piperidine ring could introduce some three-dimensionality .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The oxadiazole and thiadiazole rings could potentially participate in electrophilic substitution reactions, while the piperidine ring could act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the oxadiazole and thiadiazole rings could contribute to the compound’s aromaticity and stability, while the piperidine ring could influence its basicity .Scientific Research Applications
- Blunt Energetic Material : This compound exhibits low mechanical sensitivity (IS > 40 J) and high gas volume after detonation at standard temperature and pressure (767.0 dm³/kg). As a zwitterionic energetic material, it contains tetrazole as an anion and 1,3,4-oxadiazole as a cation. Its properties make it promising for applications in propellants, explosives, and pyrotechnics .
- Imidazole Derivatives : Researchers have synthesized imidazole-containing compounds with potential antitubercular activity. While not directly related to our compound, this highlights the significance of imidazole-based structures in drug development .
- Phototoxicity : Investigate the compound’s phototoxicity by irradiating solutions at 365 nm. PDT relies on light activation to generate reactive oxygen species, which can selectively destroy cancer cells or pathogens. The compound’s photochemical properties may contribute to PDT applications .
Energetic Materials
Antitubercular Agents
Photodynamic Therapy (PDT)
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-8(2)12-16-17-13(21-12)10-4-6-19(7-5-10)14(20)11-9(3)15-18-22-11/h8,10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHZMUAVGYSIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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